2-(1,4-Dihydroxy-4-methylpentyl)-5,8-dimethoxynaphthalene-1,4-dione
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Overview
Description
2-(1,4-Dihydroxy-4-methylpentyl)-5,8-dimethoxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dihydroxy-4-methylpentyl)-5,8-dimethoxynaphthalene-1,4-dione typically involves multi-step organic reactions. One common method involves the alkylation of a naphthoquinone derivative with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dihydroxy-4-methylpentyl)-5,8-dimethoxynaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
2-(1,4-Dihydroxy-4-methylpentyl)-5,8-dimethoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,4-Dihydroxy-4-methylpentyl)-5,8-dimethoxynaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.
2-Methyl-1,4-naphthoquinone: Another naphthoquinone with a methyl group, used in similar applications.
5,8-Dimethoxy-1,4-naphthoquinone: A closely related compound with similar chemical properties.
Uniqueness
2-(1,4-Dihydroxy-4-methylpentyl)-5,8-dimethoxynaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and alkyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
88818-33-1 |
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Molecular Formula |
C18H22O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(1,4-dihydroxy-4-methylpentyl)-5,8-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C18H22O6/c1-18(2,22)8-7-11(19)10-9-12(20)15-13(23-3)5-6-14(24-4)16(15)17(10)21/h5-6,9,11,19,22H,7-8H2,1-4H3 |
InChI Key |
OPHLTEGURBWQBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)OC)OC)O)O |
Origin of Product |
United States |
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